molecular formula C10H11N3O B1384248 2-(2-aminoethyl)quinazolin-4(3H)-one CAS No. 437998-07-7

2-(2-aminoethyl)quinazolin-4(3H)-one

Cat. No.: B1384248
CAS No.: 437998-07-7
M. Wt: 189.21 g/mol
InChI Key: CDRQKHVKJNPNRY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)quinazolin-4(3H)-one is a quinazoline derivative with a molecular structure that includes an aminoethyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one typically involves the reaction of anthranilic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate quinazolinone, which is then further reacted with 2-aminoethylamine to introduce the aminoethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

  • Reduction: Reduction products with reduced functional groups.

  • Substitution: Substituted quinazoline derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-(2-Aminoethyl)quinazolin-4(3H)-one has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-aminoethyl)quinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(2-Aminoethyl)quinazolin-4(3H)-one is compared with other similar compounds to highlight its uniqueness:

  • Quinazoline Derivatives: Similar compounds include other quinazoline derivatives with different substituents.

  • Aminoethyl Compounds: Compounds with aminoethyl groups attached to different heterocyclic cores.

These similar compounds may have different biological activities and applications, making this compound unique in its specific properties and uses.

Properties

IUPAC Name

2-(2-aminoethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRQKHVKJNPNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649361
Record name 2-(2-Aminoethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437998-07-7
Record name 2-(2-Aminoethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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